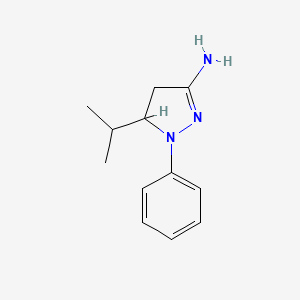
3-Amino-5-isopropyl-1-phenyl-2-pyrazoline
Cat. No. B8309923
M. Wt: 203.28 g/mol
InChI Key: XCKOISYCTDXPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04432991
Procedure details


A 0.31 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 6.3 g. of phenylhydrazine is added followed by 5.5 g. of 4-methyl-2-pentenonitrile. The reaction mixture is refluxed for 16 hours. The solvent is removed in vacuo, water is added to the residue and the mixture is extracted with dichloromethane. The extract is dried over anhydrous magnesium sulfate and evaporated to give a gum. The gum is chromatographed on a column containing 400 g. of a synthetic magnesium silicate absorbent. The column is eluted first with protions of 21/2% acetone-hexane and 5% acetone-hexane to remove exteraneous colored material, then with portions of 25% and 10% acetone-hexane to remove the product. The product cuts are evaporated to give 2.7 g. of a dark gum which solidifies on standing. This material is recrystallized twice from ether-hexane to give 1.7 g. of the product of the Example as tan crystals, m.p. 115°-117° C.




Identifiers


|
REACTION_CXSMILES
|
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][CH:11]([CH3:16])[CH:12]=[CH:13][C:14]#[N:15]>C(O)C>[NH2:15][C:14]1[CH2:13][CH:12]([CH:11]([CH3:16])[CH3:10])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=CC#N)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract is dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a gum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gum is chromatographed on a column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 400 g
|
WASH
|
Type
|
WASH
|
|
Details
|
The column is eluted first with protions of 21/2% acetone-hexane and 5% acetone-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove exteraneous colored material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with portions of 25% and 10% acetone-hexane to remove the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product cuts are evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 2.7 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material is recrystallized twice from ether-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.7 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NN(C(C1)C(C)C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
